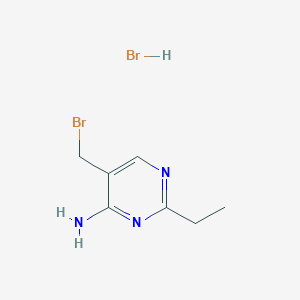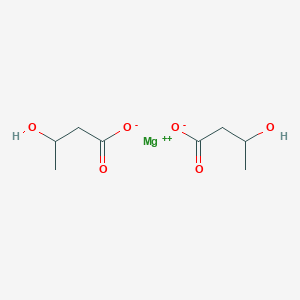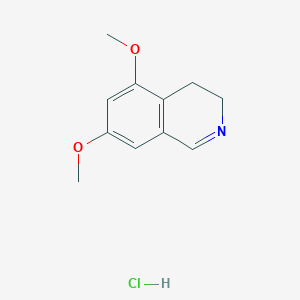
Solabegron Ethylene D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solabegron Ethylene D4 is a compound with the molecular formula C23H19D4ClN2O3 and a molecular weight of 414.92 . It is a variant of Solabegron, a selective β3-adrenergic receptor agonist .
Molecular Structure Analysis
The molecular structure of this compound includes elements such as Carbon ©, Hydrogen (H), Deuterium (D), Chlorine (Cl), Nitrogen (N), and Oxygen (O). The IUPAC name for this compound is 3- [3- [ [2- [ [ (2R)-2- (3-chlorophenyl)-2-hydroxyethyl]amino]-1,1,2,2-tetradeuterioethyl]amino]phenyl]benzoic acid .Wirkmechanismus
Zukünftige Richtungen
Solabegron, the parent compound of Solabegron Ethylene D4, is being developed for the treatment of overactive bladder and irritable bowel syndrome . Recent Phase II studies have shown promising results, with Solabegron demonstrating significant improvement compared to placebo in patients with overactive bladder . These positive results indicate potential for future development and clinical use of Solabegron and its variants, including this compound .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Solabegron Ethylene D4 involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the formation of the ethylene D4 moiety and the coupling of this moiety with Solabegron. The synthesis pathway can be achieved through a series of chemical reactions that involve the use of various reagents and catalysts.", "Starting Materials": [ "4-(2-amino-1-hydroxyethyl)phenol", "Ethylene D4", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sodium sulfite", "Sodium carbonate", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: Conversion of 4-(2-amino-1-hydroxyethyl)phenol to 4-(2-nitroso-1-hydroxyethyl)phenol using sodium nitrite and hydrochloric acid", "Step 2: Reduction of 4-(2-nitroso-1-hydroxyethyl)phenol to 4-(2-aminoethyl)phenol using sodium sulfite and sodium borohydride", "Step 3: Conversion of 4-(2-aminoethyl)phenol to 4-(2-chloroethyl)phenol using thionyl chloride", "Step 4: Conversion of 4-(2-chloroethyl)phenol to 4-(2-bromoethyl)phenol using sodium bromide and sodium hydroxide", "Step 5: Conversion of 4-(2-bromoethyl)phenol to 4-(2-iodoethyl)phenol using sodium iodide and acetone", "Step 6: Conversion of 4-(2-iodoethyl)phenol to 4-(2-iodoethyl)phenol ethylene D4 using palladium on carbon and hydrogen gas", "Step 7: Coupling of 4-(2-iodoethyl)phenol ethylene D4 with Solabegron using sodium acetate and acetic acid to form Solabegron Ethylene D4" ] } | |
CAS-Nummer |
1250986-04-9 |
Molekularformel |
C₂₃H₁₉D₄ClN₂O₃ |
Molekulargewicht |
414.92 |
Synonyme |
3’-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl-1,1,2,2-d4]amino]-[1,1’-Biphenyl]-3-carboxylic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)




![(R)-5-vinyl-3-[(N-methylpyrrolidin-2-yl) methyl]-1H-indole](/img/structure/B1145672.png)
